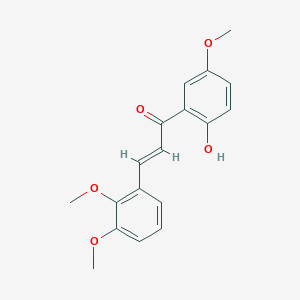
9-hydroxy-5E,7Z,11Z,14Z-eicosatetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-hydroxy-5E,7Z,11Z,14Z-eicosatetraenoic acid is an HETE having a 9-hydroxy group and (5E)-, (7Z)-, (11Z)- and (14Z)-double bonds. It has a role as a metabolite.
, also known as 9-hete, belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, is considered to be an eicosanoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.
Wissenschaftliche Forschungsanwendungen
Marine Eicosanoids and Biological Activities
One notable study reports the isolation of a similar compound, 8-(R)-HETE, from the Pacific starfish, highlighting the occurrence of these compounds in marine sources and suggesting a potential area for further exploration of 9-hydroxy eicosatetraenoic acids in marine biology (D’Auria, Minale, Riccio, & Uriarte, 1988).
Interaction with Cellular Receptors
Research has identified 5-oxo-ETE, a derivative of eicosatetraenoic acid, as a significant factor in human polymorphonuclear leukocytes. This compound has been found to induce calcium mobilization in these cells, suggesting a role in cellular signaling processes. The compound's interaction with the leukotriene B4 receptor indicates a potential for influencing immune responses (Falgueyret & Riendeau, 2000).
Potential in Treating Eosinophilic Diseases
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), closely related to 9-hydroxy eicosatetraenoic acids, has been identified as a potent lipid chemoattractant for human eosinophils. Its actions are mediated by the OXE receptor, making it a target for studying and possibly treating eosinophilic diseases such as asthma (Patel et al., 2014).
Metabolic Pathways and Biological Effects
Further insights into the metabolism and biological effects of 5-oxo-ETE on human neutrophils reveal the importance of the 5-oxo group, omega-end of the molecule, and the carboxyl group for its biological activity. This study suggests a role for 5-oxo-ETE in immune responses and cellular signaling (Powell et al., 1996).
Synthesis and Biological Activities
Various hydroxy-eicosatetraenoic acids, including 9-hydroxy eicosatetraenoic acids, have been synthesized and studied for their biological activities. These studies provide a foundation for understanding the chemical properties and potential biological roles of these compounds (Boeynaems, Brash, Oates, & Hubbard, 1980).
Role in Chemotaxis and Cellular Activation
5-Oxo-eicosanoids, similar in structure to 9-hydroxy eicosatetraenoic acids, have been shown to be potent eosinophil chemotactic factors. This indicates a potential role in inflammatory responses and may provide insight into the function of related compounds (Schwenk & Schröder, 1995).
Eigenschaften
Molekularformel |
C20H32O3 |
|---|---|
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(5E,7Z,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9+,13-10-,17-14- |
InChI-Schlüssel |
KATOYYZUTNAWSA-DLJQHUEDSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CC(/C=C\C=C\CCCC(=O)O)O |
SMILES |
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O |
Kanonische SMILES |
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(E)-2-bromovinyl]-1-[4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1236174.png)
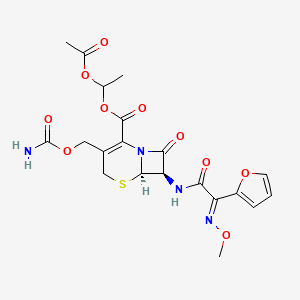
![(1E,19Z,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1236176.png)

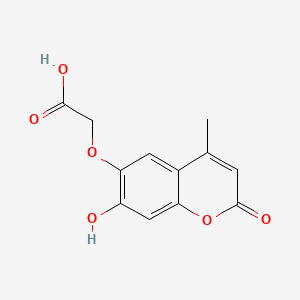
![methyl (1R,12R,14S,15Z)-15-ethylidene-13-(hydroxymethyl)-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1236180.png)
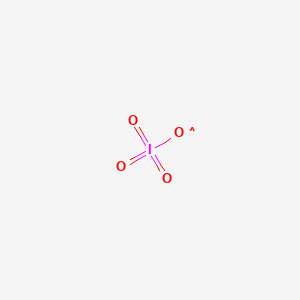
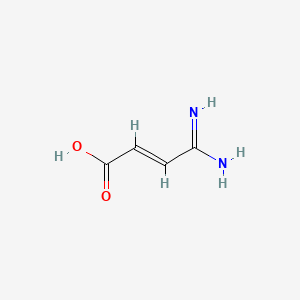

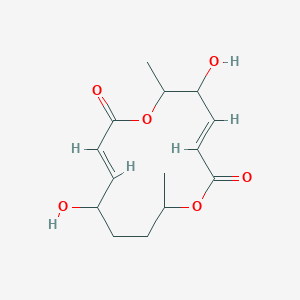


![[(3R,4R,4aR,5S,6R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,6,10-trihydroxy-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-4-[(E)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1236195.png)
